molecular formula C11H7ClFNO4S2 B12115778 5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid

5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid

Cat. No.: B12115778
M. Wt: 335.8 g/mol
InChI Key: GIOYFDZRRSFTKX-UHFFFAOYSA-N
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Description

5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a sulfonamide group attached to a chlorofluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction, followed by oxidation.

    Attachment of the Sulfonamide Group: The sulfonamide group can be introduced through a sulfonation reaction, followed by the reaction with an amine.

    Substitution with Chlorofluorophenyl Ring: The final step involves the substitution of the thiophene ring with the chlorofluorophenyl ring through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorofluorophenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or antimicrobial drugs.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity.

Comparison with Similar Compounds

Similar Compounds

    5-[(3-Chloro-4-fluorophenyl)sulfamoyl]furan-2-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.

    5-[(3-Chloro-4-fluorophenyl)sulfamoyl]benzene-1,3-dicarboxylic acid: Similar structure but with a benzene ring and an additional carboxylic acid group.

Uniqueness

The uniqueness of 5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid lies in its specific combination of functional groups and the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C11H7ClFNO4S2

Molecular Weight

335.8 g/mol

IUPAC Name

5-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid

InChI

InChI=1S/C11H7ClFNO4S2/c12-8-4-7(1-2-9(8)13)14-20(17,18)10-3-6(5-19-10)11(15)16/h1-5,14H,(H,15,16)

InChI Key

GIOYFDZRRSFTKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=CS2)C(=O)O)Cl)F

Origin of Product

United States

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